2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

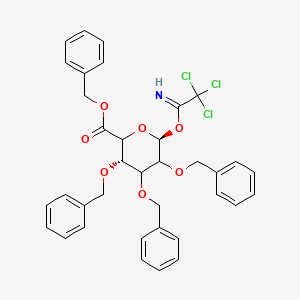

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is a complex organic compound with the molecular formula C36H34Cl3NO7 and a molecular weight of 699.02 g/mol. This compound is extensively utilized in the biomedical field, particularly in the synthesis of carbohydrate-based molecules with therapeutic efficacy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate typically involves the protection of hydroxyl groups in D-glucopyranosiduronic acid followed by benzylation. The trichloroacetimidate group is introduced through a reaction with trichloroacetonitrile in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate undergoes various chemical reactions, including:

Substitution Reactions: The trichloroacetimidate group can be substituted with other nucleophiles.

Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions.

Hydrolysis: The ester and imidate groups are susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Formation of glycosides or other substituted derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Hydrolysis: Formation of D-glucopyranosiduronic acid and benzyl alcohol.

科学的研究の応用

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is widely used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.

Biology: In the study of carbohydrate-protein interactions and glycosylation processes.

Medicine: For the development of carbohydrate-based therapeutics and drug delivery systems.

Industry: In the production of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the formation of glycosidic bonds with acceptor molecules. This process is catalyzed by acids or bases, depending on the specific reaction conditions.

類似化合物との比較

Similar Compounds

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester: Lacks the trichloroacetimidate group.

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Methyl Ester: Contains a methyl ester group instead of a benzyl ester.

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Ethyl Ester: Contains an ethyl ester group instead of a benzyl ester.

Uniqueness

The presence of the trichloroacetimidate group in 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate enhances its reactivity and stability, making it a valuable intermediate in the synthesis of complex carbohydrate molecules. This unique feature distinguishes it from other similar compounds and broadens its applicability in various fields of research and industry.

生物活性

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is a synthetic derivative of D-glucuronic acid, which is known for its significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester involves several steps including the protection of hydroxyl groups and subsequent oxidation to form uronic acid derivatives. The compound's structure includes a glucopyranosiduronic acid backbone with benzyl ester groups that enhance its solubility and biological activity.

Key Synthesis Steps:

- Protection of Hydroxyl Groups : The initial step involves benzylation of hydroxyl groups on D-glucopyranose.

- Oxidation : The protected glucopyranose is then oxidized to form the corresponding uronic acid.

- Formation of Trichloroacetimidate : Finally, trichloroacetimidation is performed to yield the final product.

Biological Activity

The biological activity of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester can be categorized into several key areas:

1. Anti-Cancer Activity

Research indicates that derivatives of glucuronic acid exhibit cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : Compounds similar to 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid have shown significant inhibition of cell proliferation in human cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma) .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell survival.

2. Anti-Inflammatory Properties

Uronic acid derivatives have been recognized for their anti-inflammatory effects:

- Macrophage Activation : Studies have demonstrated that these compounds can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, suggesting a potential role in modulating inflammatory responses .

- Clinical Relevance : This property could be leveraged in treating inflammatory diseases and conditions characterized by excessive NO production.

Case Studies

Several studies highlight the biological activity of glucuronic acid derivatives:

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of glucuronic acid derivatives:

- Glucuronidation : The process significantly enhances the solubility and bioavailability of flavonoids and other bioactive compounds . This suggests that 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid may also benefit from similar metabolic pathways.

- Potential Applications : The ability to modify drug properties through glucuronidation opens avenues for developing more effective therapeutic agents.

特性

IUPAC Name |

benzyl (3S,6S)-3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2/t29-,30?,31?,32?,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPINMQTUNMBWAP-FEJJTQSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2C(C([C@@H](OC2C(=O)OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34Cl3NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。